molecular formula C8H12N2O B13615924 (2-Methoxy-6-methylphenyl)hydrazine

(2-Methoxy-6-methylphenyl)hydrazine

Cat. No.: B13615924
M. Wt: 152.19 g/mol
InChI Key: PBXWKQSQYBTKHT-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methoxy-6-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylphenyl)hydrazine typically involves the reaction of 2-methoxy-6-methylphenylamine with hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-methylphenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

(2-Methoxy-6-methylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)hydrazine: Similar structure but with the methoxy group in the para position.

    (2-Methoxyphenyl)hydrazine: Lacks the methyl group.

    (2-Methylphenyl)hydrazine: Lacks the methoxy group.

Uniqueness

(2-Methoxy-6-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2-methoxy-6-methylphenyl)hydrazine

InChI

InChI=1S/C8H12N2O/c1-6-4-3-5-7(11-2)8(6)10-9/h3-5,10H,9H2,1-2H3

InChI Key

PBXWKQSQYBTKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)NN

Origin of Product

United States

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